N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C14H13ClN2O5S and a molecular weight of 356.78 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a nitrobenzenesulfonamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide: Similar structure but with a different position of the chlorine atom.
N-[2-(4-chlorophenoxy)ethyl]-2-nitrobenzenesulfonamide: Similar structure but with a different position of the nitro group.
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2O5S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O5S/c15-11-1-5-13(6-2-11)22-10-9-16-23(20,21)14-7-3-12(4-8-14)17(18)19/h1-8,16H,9-10H2 |
InChI Key |
QFINTLPVEFMBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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